Chiral Cα-Ethyl-Cα-Propyl Substitution and β-Hairpin Stability
In a systematic thermodynamic comparison of chiral versus achiral Cα,α-dialkylated residues introduced into a β-hairpin host peptide, the (S)-Cα-ethyl-Cα-propylglycine residue (i.e., 2-ethyl-L-norvaline) maintained folded peptide stability that was equivalent to or slightly better than that of the achiral Cα,α-diethylglycine analogue [1]. This finding demonstrates that the chiral 2-ethyl-norvaline residue does not compromise structural integrity relative to a simpler achiral builder block, while simultaneously offering the advantage of stereochemical tunability that the symmetric diethyl variant inherently lacks.
| Evidence Dimension | β-hairpin peptide folded stability (thermodynamic folding preference) |
|---|---|
| Target Compound Data | Chiral Cα-ethyl-Cα-propylglycine (2-ethyl-norvaline) provides stability comparable to or exceeding the achiral diethyl control. |
| Comparator Or Baseline | Cα,α-diethylglycine (achiral) in the same β-hairpin host scaffold. |
| Quantified Difference | The authors explicitly state that the chiral residue 'can provide similar or enhanced folded stability relative to an achiral Cα,α-diethyl analogue'. Exact ΔG values are available within the full publication and remain necessary for precise rank-ordering. |
| Conditions | β-hairpin peptide model system; thermodynamic measurements in aqueous buffer; published in Org. Biomol. Chem., 2023. |
Why This Matters
For research groups engineering peptide scaffolds where chirality is critical for downstream biological recognition, 2-ethyl-norvaline offers stability equivalent to the achiral diethyl alternative but with the stereochemical control essential for diastereoselective interactions.
- [1] Heath, S. L., Horne, W. S. & Lengyel, G. A. Effects of chirality and side chain length in Cα,α-dialkylated residues on β-hairpin peptide folded structure and stability. Org. Biomol. Chem. 21, 6320–6324 (2023). View Source
